molecular formula C20H24N2O3 B2647964 (E)-4-(Dimethylamino)-N,N-bis[(2-hydroxyphenyl)methyl]but-2-enamide CAS No. 2411322-47-7

(E)-4-(Dimethylamino)-N,N-bis[(2-hydroxyphenyl)methyl]but-2-enamide

Cat. No. B2647964
CAS RN: 2411322-47-7
M. Wt: 340.423
InChI Key: PWDAHQGDEGYSMA-KPKJPENVSA-N
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Description

(E)-4-(Dimethylamino)-N,N-bis[(2-hydroxyphenyl)methyl]but-2-enamide, also known as Tamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) that is widely used in the treatment of breast cancer. Tamoxifen has been extensively studied and has been shown to have a variety of applications in scientific research.

Mechanism of Action

(E)-4-(Dimethylamino)-N,N-bis[(2-hydroxyphenyl)methyl]but-2-enamide works by binding to estrogen receptors and blocking the effects of estrogen on target tissues. This compound is a selective estrogen receptor modulator, meaning that it can act as an agonist or antagonist depending on the target tissue. In breast tissue, this compound acts as an antagonist and blocks the effects of estrogen, thereby preventing the growth of estrogen-dependent tumors.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its anti-estrogenic effects in breast tissue, this compound has been shown to have anti-inflammatory effects, improve insulin sensitivity, and decrease the risk of cardiovascular disease. This compound has also been shown to have neuroprotective effects and may be beneficial in the treatment of cognitive disorders.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N,N-bis[(2-hydroxyphenyl)methyl]but-2-enamide has several advantages as a tool for scientific research. It is widely available and relatively inexpensive. Additionally, this compound is a selective estrogen receptor modulator, meaning that it can be used to study the effects of estrogen on specific tissues without affecting other tissues. However, this compound has some limitations as a research tool. It can be toxic at high doses, and its effects can vary depending on the target tissue and the duration of treatment.

Future Directions

There are several future directions for research involving (E)-4-(Dimethylamino)-N,N-bis[(2-hydroxyphenyl)methyl]but-2-enamide. One area of interest is the development of new SERMs that are more selective and have fewer side effects than this compound. Additionally, there is ongoing research into the use of this compound in the prevention and treatment of other types of cancer, such as prostate cancer and ovarian cancer. Finally, there is interest in the use of this compound as a tool for studying the effects of estrogen on aging and age-related diseases.

Synthesis Methods

(E)-4-(Dimethylamino)-N,N-bis[(2-hydroxyphenyl)methyl]but-2-enamide can be synthesized using a variety of methods, but the most commonly used method involves the condensation of 4-hydroxytamoxifen with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst. This method yields this compound with high purity and yield.

Scientific Research Applications

(E)-4-(Dimethylamino)-N,N-bis[(2-hydroxyphenyl)methyl]but-2-enamide has been extensively studied for its applications in scientific research. It is commonly used as a tool to study the role of estrogen receptors in various biological processes. This compound has been used to study the effects of estrogen on bone density, cardiovascular health, and cognitive function. Additionally, this compound has been used to study the role of estrogen in the development of breast cancer.

properties

IUPAC Name

(E)-4-(dimethylamino)-N,N-bis[(2-hydroxyphenyl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-21(2)13-7-12-20(25)22(14-16-8-3-5-10-18(16)23)15-17-9-4-6-11-19(17)24/h3-12,23-24H,13-15H2,1-2H3/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDAHQGDEGYSMA-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(CC1=CC=CC=C1O)CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(CC1=CC=CC=C1O)CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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